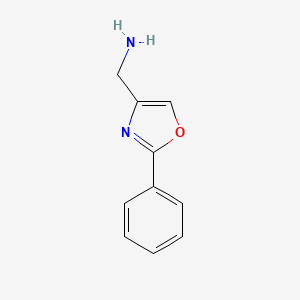
(2-Phenyloxazol-4-yl)methanamine
Descripción general
Descripción
(2-Phenyloxazol-4-yl)methanamine, also known as 4-(aminomethyl)-2-phenyloxazole hydrochloride, is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.1992 .
Molecular Structure Analysis
The InChI code for (2-Phenyloxazol-4-yl)methanamine is 1S/C10H10N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 . The compound’s structure includes a phenyl group attached to an oxazole ring, which is further connected to a methanamine group .
Physical And Chemical Properties Analysis
(2-Phenyloxazol-4-yl)methanamine has a molecular weight of 174.2 . It is recommended to be stored at a temperature of 28°C .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of (2-Phenyloxazol-4-yl)methanamine Applications
Fungicidal Activities: (2-Phenyloxazol-4-yl)methanamine derivatives have been investigated for their fungicidal properties against various fungi, such as Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae. These studies are crucial in developing new fungicides that can help protect crops and reduce agricultural losses .
Drug Intermediates: The compound’s derivatives serve as important motifs in drug intermediates, such as those used in selective antagonists of nonpeptide angiotensin II type 1 (AT1) receptors. These are significant for the treatment of hypertension and controlling heart-related ailments like coronary heart disease and stroke .
Photostability Enhancement: Research has been conducted on the synthesis of novel derivatives, such as trimethylsilyl (TMS) derivatives of blue laser dye, to enhance photostability. This has implications in improving the performance and longevity of materials used in optical applications .
Chemical Synthesis: (2-Phenyloxazol-4-yl)methanamine is involved in the synthesis of various chemical compounds, showcasing its versatility as a building block in organic chemistry .
Therapeutic Applications: There is potential for therapeutic applications due to the compound’s structural properties and biological activity. However, specific therapeutic uses require further research to be fully understood.
Environmental Applications: The compound has also gained attention for its potential environmental applications, although detailed studies and applications in this field are still emerging.
Propiedades
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYFPQIRGGHIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649890 | |
| Record name | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyloxazol-4-yl)methanamine | |
CAS RN |
408352-90-9 | |
| Record name | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)
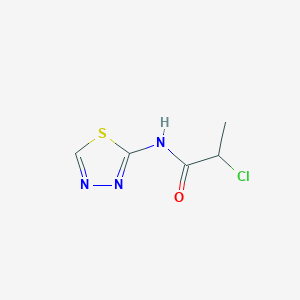
![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)
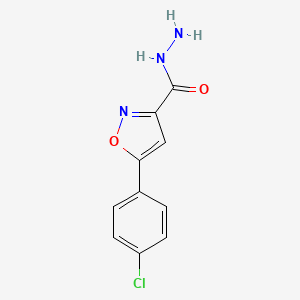
![3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1370618.png)
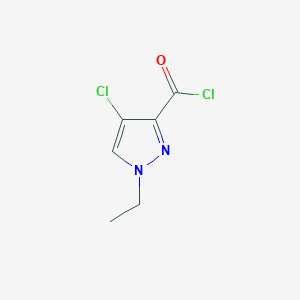
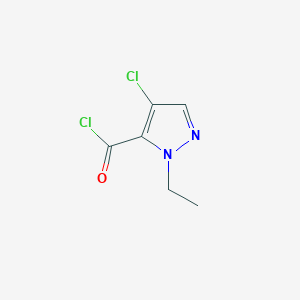
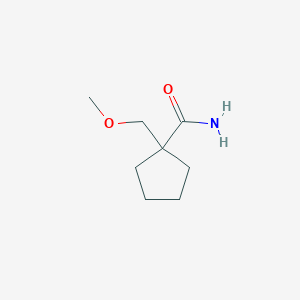
![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)
![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)
![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)